4-(Cyclohexyloxy)-3-hydroxybenzoic acid
Description
4-(Cyclohexyloxy)-3-hydroxybenzoic acid is a benzoic acid derivative with a cyclohexyloxy substituent at the 4-position and a hydroxyl group at the 3-position of the aromatic ring. Its structure confers unique physicochemical properties, such as moderate lipophilicity due to the cyclohexyl group and hydrogen-bonding capacity from the hydroxyl and carboxylic acid moieties.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-hydroxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,15,16) |
InChI Key |
LCHULWQKWMUFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Substitution Reaction: A nucleophilic substitution reaction introduces the cyclohexyloxy group at the fourth position of the benzoic acid core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different functional groups replacing the cyclohexyloxy group.
Scientific Research Applications
4-(Cyclohexyloxy)-3-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Cyclohexyloxy)-3-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 4-(Cyclohexyloxy)-3-hydroxybenzoic acid and its analogs:
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity : The cyclohexyloxy group in this compound enhances lipophilicity compared to smaller alkoxy substituents (e.g., ethoxy or methoxy). This property may improve membrane permeability in drug delivery .
- Acidity : The pKa of the carboxylic acid group (~3.95, extrapolated from ) is similar to other benzoic acid derivatives, facilitating ionization at physiological pH.
- Thermal Stability : Boiling points for analogs like 4-(4-carboxyphenyl)-3-hydroxybenzoic acid exceed 500°C, suggesting high thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
